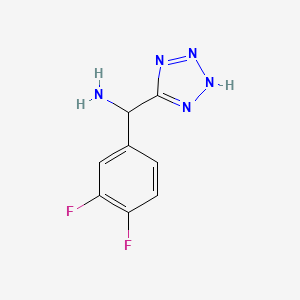
(3,4-Difluorophenyl)(1h-tetrazol-5-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Difluorophenyl)(1h-tetrazol-5-yl)methanamine: is a chemical compound that features a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions, and a tetrazole ring attached to a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Difluorophenyl)(1h-tetrazol-5-yl)methanamine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a click chemistry approach involving the reaction of an azide with a nitrile.
Attachment of the Methanamine Group: The methanamine group can be introduced through a nucleophilic substitution reaction, where an amine reacts with a suitable leaving group on the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups on the phenyl ring to amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Imines or other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the development of new materials with unique properties.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Evaluated for its biological activity and therapeutic potential.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of advanced materials for various industrial applications.
Mécanisme D'action
The mechanism of action of (3,4-Difluorophenyl)(1h-tetrazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
(2,4-Difluorophenyl)(1h-tetrazol-5-yl)methanamine: Similar structure but with fluorine atoms at different positions.
(3,4-Difluorophenyl)(1h-1,2,4-triazol-5-yl)methanamine: Contains a triazole ring instead of a tetrazole ring.
Uniqueness:
- The specific arrangement of fluorine atoms and the presence of the tetrazole ring confer unique chemical and biological properties to (3,4-Difluorophenyl)(1h-tetrazol-5-yl)methanamine.
- Its ability to participate in a variety of chemical reactions and its potential applications in multiple fields make it a compound of significant interest.
Propriétés
Formule moléculaire |
C8H7F2N5 |
|---|---|
Poids moléculaire |
211.17 g/mol |
Nom IUPAC |
(3,4-difluorophenyl)-(2H-tetrazol-5-yl)methanamine |
InChI |
InChI=1S/C8H7F2N5/c9-5-2-1-4(3-6(5)10)7(11)8-12-14-15-13-8/h1-3,7H,11H2,(H,12,13,14,15) |
Clé InChI |
ZGXDCVWQTUZRCJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(C2=NNN=N2)N)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


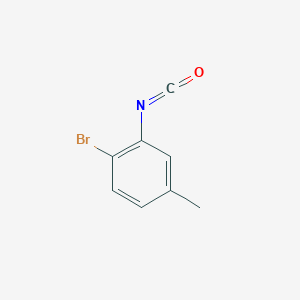
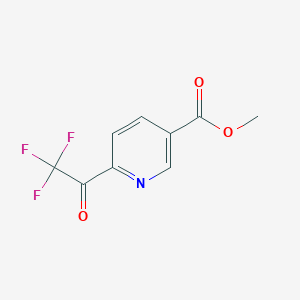
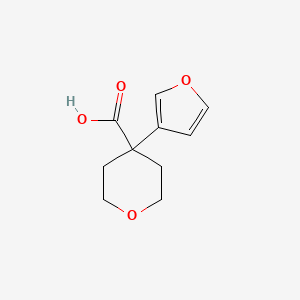
![Dimethyl[(3-methylphenyl)imino]-lambda6-sulfanone](/img/structure/B13533026.png)

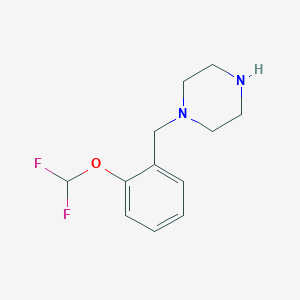
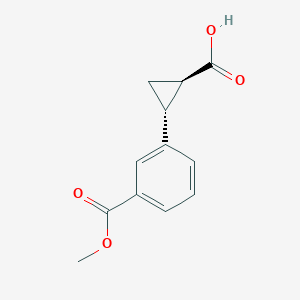
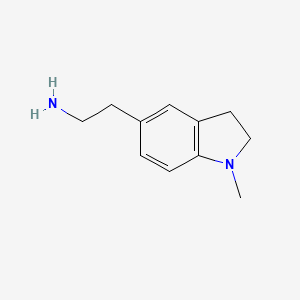
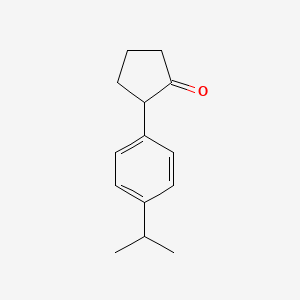
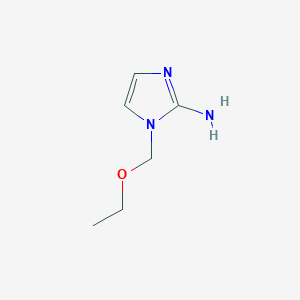
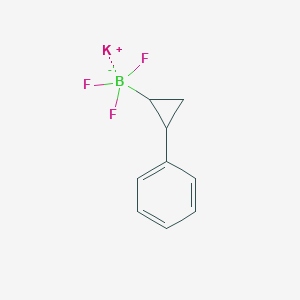
![2-Isobutylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one](/img/structure/B13533061.png)
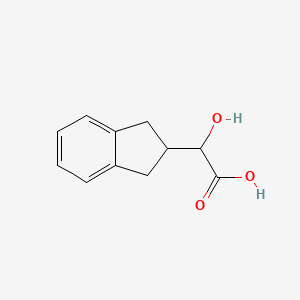
![7,7-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine](/img/structure/B13533071.png)
